![molecular formula C19H24N4O2 B4842148 N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide CAS No. 1006349-17-2](/img/structure/B4842148.png)
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
Overview
Description
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are ion channels that are activated by extracellular ATP and are involved in many physiological and pathological processes such as inflammation, pain, and neurodegeneration. A-438079 has been widely used in scientific research to study the role of P2X7 receptors in various diseases.
Mechanism of Action
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide selectively blocks P2X7 receptors, which are involved in the release of pro-inflammatory cytokines and chemokines. By blocking P2X7 receptors, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide reduces inflammation and pain in various disease models. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have many biochemical and physiological effects, including reducing inflammation, pain, and neurodegeneration. N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce the formation of amyloid beta plaques in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in lab experiments is its selectivity for P2X7 receptors, which allows for the specific investigation of the role of these receptors in various diseases. However, a limitation of using N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is its relatively low potency compared to other P2X7 receptor antagonists.
Future Directions
For research on N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide include investigating its potential use as a therapeutic agent for various diseases such as arthritis, neuropathic pain, and neurodegenerative diseases. Additionally, further research is needed to investigate the safety and efficacy of N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in humans. Finally, the development of more potent P2X7 receptor antagonists may provide new insights into the role of P2X7 receptors in disease and may lead to the development of new therapeutic agents.
Scientific Research Applications
N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been used in many scientific research studies to investigate the role of P2X7 receptors in various diseases such as neurodegenerative diseases, cancer, and inflammation. For example, N-2-adamantyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-10-15(9-20-23(10)2)16-8-17(25-22-16)19(24)21-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-9,11-14,18H,3-7H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOFWREILTVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125848 | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide | |
CAS RN |
1006349-17-2 | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.